molecular formula C27H25N3O6S B2738580 (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-49-7

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2738580
CAS RN: 851948-49-7
M. Wt: 519.57
InChI Key: OBEVWZRXOJTQGL-UKTHLTGXSA-N
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Description

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on related compounds highlights the versatility of pyridazine and thienopyridazine derivatives in organic synthesis. For instance, Hassaneen and Shawali (2013) demonstrated regioselective synthesis techniques to create functionalized ketones, which are crucial for synthesizing diverse pyrazole derivatives (H. Hassaneen & A. S. Shawali, 2013). This indicates the compound's potential utility in synthesizing novel heterocycles, which could have applications in developing new pharmaceuticals.

Moreover, synthesis strategies often involve reactions with hydrazine hydrate to yield a variety of tricyclic compounds containing different functional groups, as seen in the work by Kostenko et al. (2007), highlighting the chemical reactivity and potential for creating structurally diverse molecules (E. Kostenko et al., 2007).

Potential in Drug Discovery

The structural motifs of pyridazine and thienopyridazine derivatives are prevalent in compounds with significant biological activity. Radwan (2000) explored the synthesis and reactions of new heterocyclic compounds containing the thieno[2,3-c]pyridazine moiety, which could be foundational in the development of new therapeutics (S. M. Radwan, 2000). This suggests that the compound might serve as a precursor or an intermediate in the synthesis of molecules with potential pharmacological applications.

properties

IUPAC Name

ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-5-36-27(33)24-19-15-37-25(23(19)26(32)30(29-24)18-10-6-16(2)7-11-18)28-22(31)13-9-17-8-12-20(34-3)21(14-17)35-4/h6-15H,5H2,1-4H3,(H,28,31)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEVWZRXOJTQGL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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